molecular formula C10H9Br2N B1291611 6-(Bromomethyl)isoquinoline hydrobromide CAS No. 188861-57-6

6-(Bromomethyl)isoquinoline hydrobromide

Cat. No.: B1291611
CAS No.: 188861-57-6
M. Wt: 302.99 g/mol
InChI Key: UVADKWYZZBPGTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Bromomethyl)isoquinoline hydrobromide is a heterocyclic compound with the molecular formula C10H9Br2N. It is widely used in medicinal and organic chemistry due to its unique chemical properties. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

6-(Bromomethyl)isoquinoline hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activities.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)isoquinoline hydrobromide typically involves the bromination of isoquinoline derivatives. One common method is the bromination of 6-methylisoquinoline using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the methyl group, resulting in the formation of 6-(Bromomethyl)isoquinoline, which is then converted to its hydrobromide salt by treatment with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable purification techniques to obtain the desired quality for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)isoquinoline hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form isoquinoline derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methylisoquinoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of new isoquinoline derivatives with various functional groups.

    Oxidation Reactions: Formation of isoquinoline derivatives with oxidized functional groups.

    Reduction Reactions: Formation of methylisoquinoline derivatives.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)isoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The bromomethyl group can undergo nucleophilic substitution reactions with biological molecules, leading to the formation of covalent bonds with proteins or nucleic acids. This interaction can modulate the activity of enzymes or other biological targets, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methylisoquinoline: A precursor in the synthesis of 6-(Bromomethyl)isoquinoline hydrobromide.

    6-Chloromethylisoquinoline: Similar in structure but with a chlorine atom instead of a bromine atom.

    6-Iodomethylisoquinoline: Similar in structure but with an iodine atom instead of a bromine atom.

Uniqueness

This compound is unique due to its bromomethyl group, which imparts distinct reactivity and chemical properties compared to its chloro- and iodo- counterparts. The bromine atom provides a balance between reactivity and stability, making it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

6-(bromomethyl)isoquinoline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN.BrH/c11-6-8-1-2-10-7-12-4-3-9(10)5-8;/h1-5,7H,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVADKWYZZBPGTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622643
Record name 6-(Bromomethyl)isoquinoline--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188861-57-6
Record name 6-(Bromomethyl)isoquinoline--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Bromomethyl)isoquinoline hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 190 mg (1.19 mmol) of 6-isoquinoline-methanol in 1 ml of glacial acetic acid was treated with 2 ml of 30% HBr in glacial acetic acid and the mixture was heated at 70° C. for 45 minutes. The reaction mixture was cooled, treated with 20 ml of diethyl ether and stirred at 0° C. for 30 min. The resulting solid was filtered off, washed with diethyl ether and dried in a high vacuum. There was obtained 6-bromomethyl-isoquinoline hydrobromide (73% of theory) as a light brown solid; MS: 221, 223 (M)+.
Quantity
190 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.